

Application Notes and Protocols for Creating Stealth Liposomes with Cholesterol-PEG-azide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cholesterol-PEG-azide (MW 1000)
Cat. No.:	B13722731

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of stealth liposomes incorporating Cholesterol-PEG-azide. The inclusion of an azide functional group on the distal end of the polyethylene glycol (PEG) chain allows for facile surface modification via "click chemistry," enabling the attachment of targeting ligands for active drug delivery.

Introduction to Stealth Liposomes with Click Chemistry Functionality

Stealth liposomes are lipid-based nanoparticles that are surface-modified with a hydrophilic polymer, most commonly PEG, to prolong their circulation time in the bloodstream.^{[1][2]} This "stealth" characteristic is achieved by reducing the recognition and uptake of the liposomes by the mononuclear phagocyte system (MPS).^[1] The incorporation of Cholesterol-PEG-azide into the liposome bilayer not only provides the stealth property but also introduces a chemically versatile azide group on the liposome surface.^[3] This azide functionality serves as a handle for covalent conjugation of targeting moieties (e.g., antibodies, peptides, small molecules) that bear a complementary alkyne group, through a highly efficient and specific bioorthogonal reaction known as azide-alkyne cycloaddition, or "click chemistry."^{[4][5]} This approach allows for the development of targeted drug delivery systems designed to enhance therapeutic efficacy and minimize off-target effects.

Physicochemical Properties of Stealth Liposomes

The physicochemical characteristics of stealth liposomes are critical determinants of their in vivo performance. These properties are influenced by the lipid composition, including the concentration of cholesterol and Cholesterol-PEG-azide.

Table 1: Influence of Lipid Composition on Physicochemical Properties of Stealth Liposomes

Formulation	Lipid Composition (molar ratio)	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
Conventional Liposome	DSPC:Cholesterol (4:1)	110 ± 5.2	0.15 ± 0.03	-5.3 ± 1.2	64.8 ± 0.8	[6]
Stealth Liposome (PEG2000)	DSPC:Cholesterol:PE-PEG2000 (4:1:0.2)	125 ± 4.8	0.12 ± 0.02	-10.8 ± 1.5	79.0 ± 0.4	[6][7]
Stealth Liposome (PEG5000)	DSPC:Cholesterol:PE-PEG5000 (4:1:0.2)	140 ± 6.1	0.11 ± 0.01	-12.5 ± 1.8	83.0 ± 0.4	[6]
Cationic Liposome	DOTAP:Cholesterol (7:3)	65 ± 5.0	< 0.2	+35.0 ± 5.0	~81 (Doxorubicin)	[8]

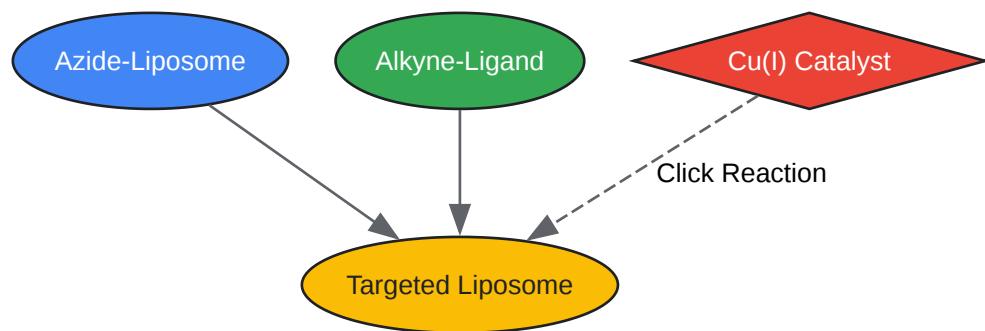
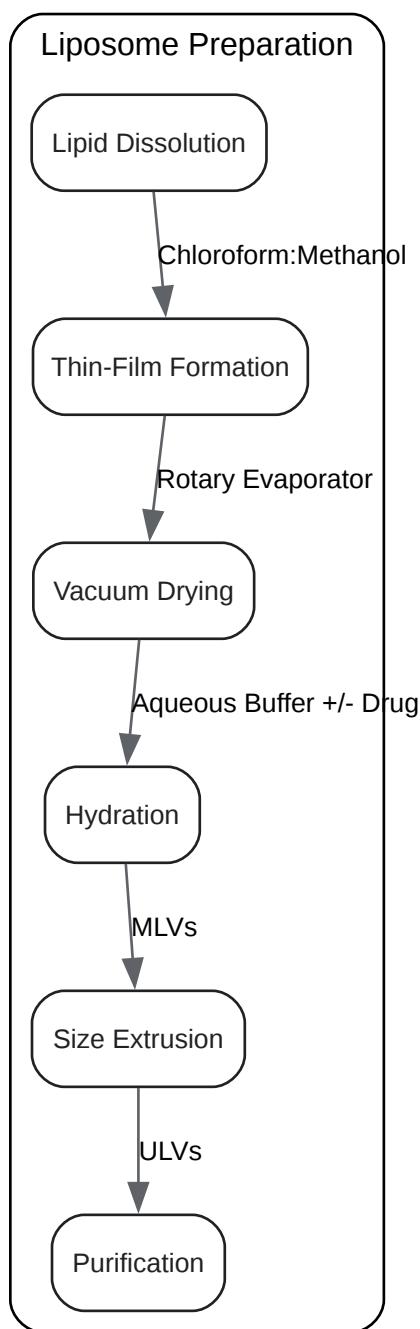
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; PE-PEG: Phosphatidylethanolamine-Polyethylene glycol; DOTAP: N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium methyl-sulfate. Data is compiled from multiple sources and represents typical values.

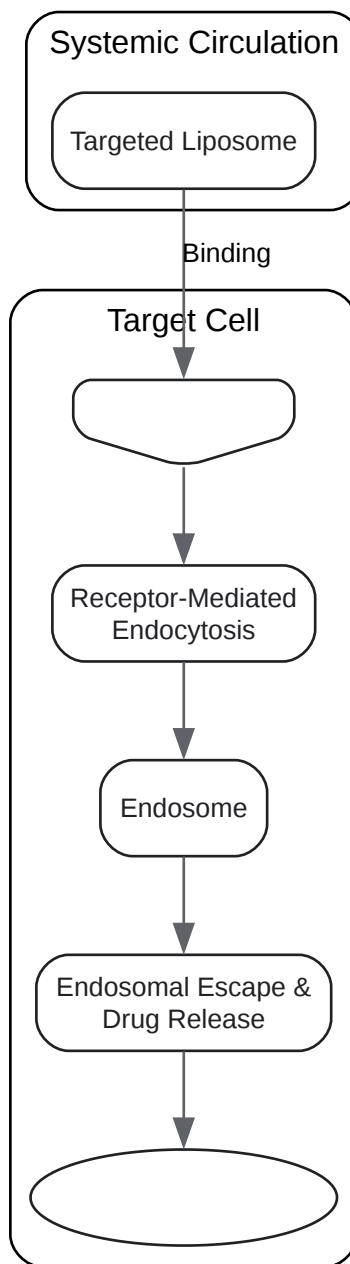
Experimental Protocols

Protocol for Preparation of Stealth Liposomes using Thin-Film Hydration

This protocol describes the preparation of stealth liposomes incorporating Cholesterol-PEG-azide using the well-established thin-film hydration method.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:



- Phospholipid (e.g., DSPC, DPPC, or Soy PC)
- Cholesterol
- Cholesterol-PEG-azide (MW of PEG can vary, e.g., 2000 or 5000 Da)
- Chloroform and Methanol (HPLC grade)
- Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
- Drug to be encapsulated (hydrophobic or hydrophilic)
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)


Procedure:

- Lipid Dissolution: Dissolve the phospholipid, cholesterol, and Cholesterol-PEG-azide in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is Phospholipid:Cholesterol:Cholesterol-PEG-azide of 55:40:5. If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
- Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (T_c) of the primary phospholipid. This will form a thin, uniform lipid film on the inner surface of the flask.[\[9\]](#)
- Vacuum Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

- **Hydration:** Hydrate the lipid film with the aqueous hydration buffer (e.g., PBS). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. The hydration should be performed at a temperature above the Tc of the lipids with gentle rotation of the flask. This process leads to the formation of multilamellar vesicles (MLVs).[9]
- **Size Extrusion:** To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed multiple times (e.g., 11-21 passes) at a temperature above the lipid Tc.[8]
- **Purification:** Remove the unencapsulated drug by a suitable method such as dialysis, size exclusion chromatography, or centrifugation.

Experimental Workflow for Stealth Liposome Preparation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 5. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of stealth liposomal formulation of celecoxib: In vitro and in vivo evaluation | PLOS One [journals.plos.org]
- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 11. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Creating Stealth Liposomes with Cholesterol-PEG-azide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13722731#creating-stealth-liposomes-with-cholesterol-peg-azide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com